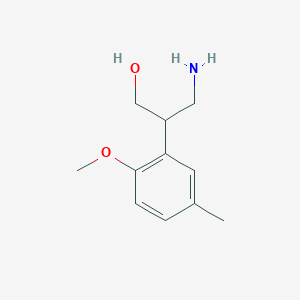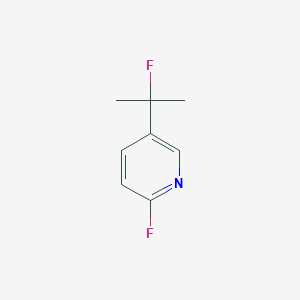
4-methyl-5-(3-pyrrolidinylmethyl)Pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine moiety
Vorbereitungsmethoden
The synthesis of 4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine substituent. One common method involves the condensation of appropriate precursors under controlled conditions. For example, the reaction between a pyrimidine derivative and a pyrrolidine derivative can be catalyzed by a base such as sodium hydroxide or ethoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine can be compared with other similar compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Pyrimidine derivatives: These compounds share the pyrimidine ring and are used in various medicinal applications.
Pyrrolizines and pyrrolidine-2-one: These compounds have structural similarities and can exhibit similar biological profiles.
The uniqueness of 4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine lies in its combined structural features, which can lead to distinct biological activities and applications.
Eigenschaften
Molekularformel |
C10H15N3 |
|---|---|
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
4-methyl-5-(pyrrolidin-3-ylmethyl)pyrimidine |
InChI |
InChI=1S/C10H15N3/c1-8-10(6-12-7-13-8)4-9-2-3-11-5-9/h6-7,9,11H,2-5H2,1H3 |
InChI-Schlüssel |
SKOVSDLWICBVCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=NC=C1CC2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


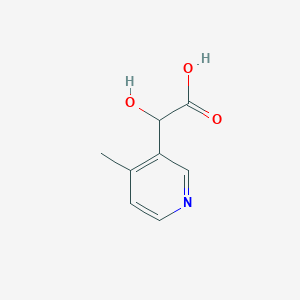
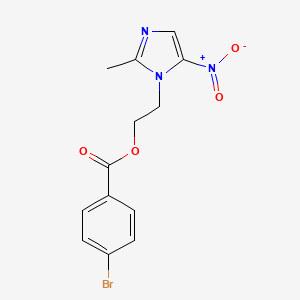
![Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)
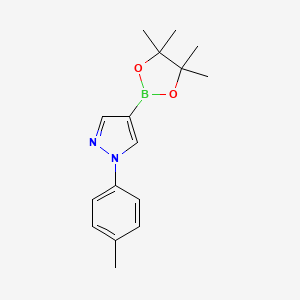
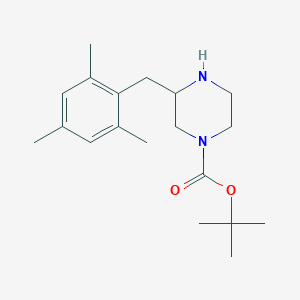
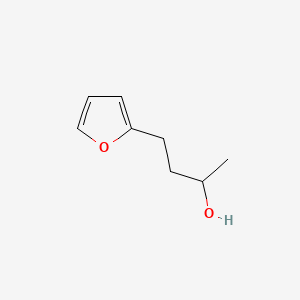
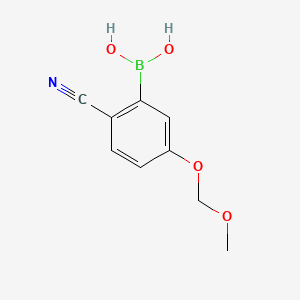
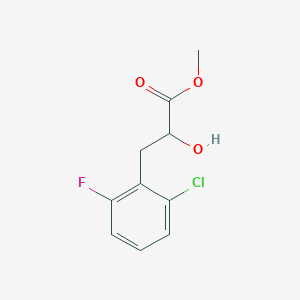
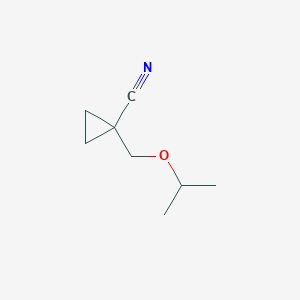
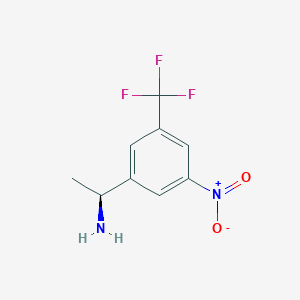
![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)
